molecular formula C20H34N2O2S B5689963 1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B5689963
M. Wt: 366.6 g/mol
InChI Key: DKBSZFODWBEPPY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a combination of azepane, phenoxy, and propanol groups

Properties

IUPAC Name

1-(azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2S/c1-25-13-7-10-21-15-18-8-6-9-20(14-18)24-17-19(23)16-22-11-4-2-3-5-12-22/h6,8-9,14,19,21,23H,2-5,7,10-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSZFODWBEPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNCC1=CC(=CC=C1)OCC(CN2CCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Introduction of the Propanol Group: The propanol group can be added through reduction reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: May serve as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol: Similar structure but with a piperidine ring instead of azepane.

    1-(Morpholin-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol: Contains a morpholine ring.

Uniqueness

1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds.

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